(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene

Description

Structure

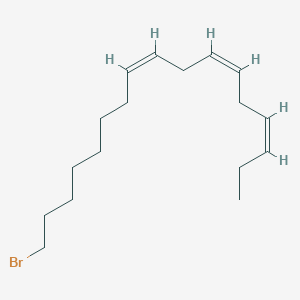

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z,6Z,9Z)-17-bromoheptadeca-3,6,9-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOGOHIQANKSLF-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene properties

An In-depth Technical Guide on (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a long-chain brominated triene that serves as a key synthetic intermediate, primarily in the preparation of isotopically labeled α-linolenic acid. Its structure, featuring a terminal bromine atom and three cis-configured double bonds, makes it a valuable building block in organic synthesis for introducing a C17 polyunsaturated chain. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the generation of molecular probes for biochemical and medical research. While direct biological activities of the title compound are not extensively documented, its utility in creating tools to study lipid metabolism and signaling pathways is of significant interest to the scientific community.

Core Properties

This compound is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉Br | [1][2] |

| Molecular Weight | 313.32 g/mol | [1][2] |

| CAS Number | 156559-07-8 | [1][2] |

| Physical Description | Colorless Oil | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| Storage Conditions | 2-8°C, Protected from air and light |

Synthesis and Application

The primary application of this compound is as a precursor in the total synthesis of isotopically labeled fatty acids, such as [1-¹³C]-α-linolenic acid. These labeled compounds are indispensable tools for studying fatty acid metabolism, uptake, and the kinetics of enzymatic reactions in biological systems.

General Synthetic Approach for Labeled α-Linolenic Acid

The synthesis of isotopically labeled α-linolenic acid typically involves a coupling reaction between this compound and a labeled one-carbon synthon, followed by functional group manipulation. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for producing [1-¹³C]-α-linolenic acid.

Experimental Protocols

The subsequent coupling reaction to introduce the isotopic label is a critical step. For instance, the preparation of [1-¹³C]-labeled fatty acids can be achieved via the reaction of the Grignard reagent derived from the bromo-precursor with ¹³CO₂, or through the reaction with a labeled cyanide followed by hydrolysis.

Biological Relevance and Signaling Pathways

There is currently no direct evidence to suggest that this compound possesses significant biological activity itself. Its primary relevance to biological and pharmaceutical research lies in its role as a synthetic precursor. The isotopically labeled α-linolenic acid synthesized from this compound is a valuable tracer for studying a variety of biological processes.

α-Linolenic acid is an essential omega-3 fatty acid and a precursor to longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These molecules are integral components of cell membranes and are precursors to signaling molecules such as eicosanoids and docosanoids, which are involved in inflammation, cardiovascular function, and neural health.

The use of labeled α-linolenic acid allows researchers to trace its metabolic fate and understand the regulation of these critical pathways.

Caption: Simplified metabolic pathway of α-linolenic acid.

Conclusion

This compound is a specialized chemical intermediate with significant utility in the field of lipid research. While it does not appear to have direct biological functions, its role in the synthesis of isotopically labeled essential fatty acids provides researchers with powerful tools to investigate complex biological pathways. The ability to trace the metabolism and signaling functions of α-linolenic acid and its derivatives is crucial for advancing our understanding of nutrition, inflammation, and the development of novel therapeutic strategies for a range of diseases. Further research into more efficient and scalable syntheses of this and similar compounds will continue to support progress in these critical areas of scientific inquiry.

References

In-Depth Technical Guide: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene (CAS 156559-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a long-chain polyunsaturated bromoalkane. Commercially, it is primarily recognized as a key intermediate in the synthesis of isotope-labeled α-linolenic acid, a crucial tool in lipid research.[1] Its structure, featuring a terminal bromine and a polyunsaturated backbone, suggests potential for further chemical modifications and investigations into its biological properties. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 156559-07-8 | [1] |

| Molecular Formula | C₁₇H₂₉Br | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

| Physical Description | Colorless Oil | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

| Storage Conditions | 2-8°C or -20°C, protect from air and light | [1] |

Synthesis and Experimental Protocols

However, based on established organic synthesis principles for similar long-chain polyunsaturated molecules, a plausible synthetic route can be proposed. Two common methods for the formation of the carbon skeleton are the Wittig reaction and Grignard coupling.

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for generating (Z)-alkenes from non-stabilized ylides.[2] A plausible retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis for the target compound via a Wittig reaction.

Generalized Experimental Protocol (Hypothetical):

-

Preparation of the Phosphonium Ylide:

-

A suitable phosphonium salt, such as ethyltriphenylphosphonium bromide, is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

The suspension is cooled to a low temperature (e.g., -78°C or 0°C).

-

A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the ylide. The reaction mixture is typically stirred for 1-2 hours.

-

-

Wittig Reaction:

-

A solution of the aldehyde precursor, (Z,Z)-14-Bromo-2,5-tetradecadienal, in the same anhydrous solvent is added slowly to the ylide solution at low temperature.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

-

Proposed Synthetic Pathway: Grignard Coupling

Grignard reactions are a cornerstone of C-C bond formation. A plausible approach would involve the coupling of a Grignard reagent derived from a shorter brominated alkene with another haloalkene.

Caption: Proposed Grignard coupling pathway for the synthesis of the target compound.

Generalized Experimental Protocol (Hypothetical):

-

Formation of the Grignard Reagent:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

-

A solution of (Z,Z)-1-Bromo-3,6-nonadiene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

-

The mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.

-

-

Coupling Reaction:

-

The Grignard reagent is cooled in an ice bath.

-

A catalytic amount of a copper(I) salt (e.g., CuCl or CuI) is added.

-

A solution of 1-Bromo-7-octene in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel.

-

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform full characterization.

Biological Activity and Toxicology

There is no specific biological activity or toxicological data available for this compound. However, studies on other brominated fatty acids, particularly those found in brominated vegetable oils, have indicated potential for bioaccumulation and adverse health effects.

Studies in rats fed diets containing brominated corn oil, which contains di- and tetrabromostearates, showed accumulation of brominated fatty acids in the heart, liver, and adipose tissue.[3] Observed toxicological effects included myocardial cellular degeneration, edema, and increased lipid content in the heart and liver.[3] The metabolism of these brominated fatty acids can lead to shorter-chain metabolites.[3] It is important to note that these findings are for saturated brominated fatty acids and may not be directly applicable to the polyunsaturated this compound. The presence of double bonds could significantly alter its metabolic fate and toxicological profile.

The metabolism of polyunsaturated fatty acids is a complex process involving a series of desaturation and elongation reactions.[4][5] The introduction of a bromine atom could potentially interfere with these pathways.

Applications and Future Research

The primary documented application of this compound is as a synthetic intermediate.

Caption: Workflow for the application of the title compound as a synthetic intermediate.

Given its structure, further research could explore its potential as:

-

A precursor for the synthesis of novel bioactive lipids.

-

A probe to study the enzymes involved in fatty acid metabolism.

-

A starting material for the development of novel materials.

Conclusion

This compound is a valuable research chemical, primarily utilized as an intermediate in the synthesis of isotope-labeled fatty acids. While a detailed, publicly available synthesis protocol and specific biological data are currently lacking, this guide provides a summary of the known properties and plausible synthetic routes based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers handling this compound should exercise caution due to the potential for toxicity associated with related brominated lipids.

References

- 1. This compound | 156559-07-8 - Coompo [coompo.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of polyunsaturated fatty acids and their toxicity to the microflora of the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, a compound of interest in lipid research and as a synthetic intermediate.

Molecular Composition and Formula

This compound is a long-chain fatty acid derivative. Its chemical structure is defined by a 17-carbon backbone containing three cis (Z) double bonds at the 3rd, 6th, and 9th positions, with a bromine atom attached to the 17th carbon.

The molecular formula for this compound is C₁₇H₂₉Br [1][2][3].

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on the number of carbon, hydrogen, and bromine atoms in its molecular formula.

Atomic Weight Data

The standard atomic weights of the constituent elements are essential for an accurate molecular weight calculation. The values used are based on the recommendations by the IUPAC Commission on Isotopic Abundances and Atomic Weights.

| Element | Symbol | Count | Standard Atomic Weight (amu) |

| Carbon | C | 17 | ~12.011[4][5] |

| Hydrogen | H | 29 | ~1.008[6][7][8] |

| Bromine | Br | 1 | ~79.904[9][10][11] |

Molecular Weight Calculation

The total molecular weight is calculated as follows:

-

Carbon: 17 atoms × 12.011 amu/atom = 204.187 amu

-

Hydrogen: 29 atoms × 1.008 amu/atom = 29.232 amu

-

Bromine: 1 atom × 79.904 amu/atom = 79.904 amu

Total Molecular Weight = 204.187 + 29.232 + 79.904 = 313.323 amu

Based on this calculation, the molecular weight of this compound is approximately 313.32 g/mol . This value is consistent with figures published in chemical supplier catalogs[1][2][12].

Visualization of Molecular Composition

The following diagram illustrates the elemental makeup of this compound.

Caption: Elemental composition of this compound.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. webqc.org [webqc.org]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. byjus.com [byjus.com]

- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. This compound | 156559-07-8 - Coompo [coompo.com]

The Discovery of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a polyunsaturated aliphatic hydrocarbon containing a terminal bromine atom. Its specific discovery in a natural source or its initial synthesis and characterization are not well-documented in publicly accessible scientific literature. Chemical suppliers list it as a synthetic intermediate, notably in the preparation of isotopically labeled linolenic acid. This guide summarizes the available information and places the compound in the broader context of brominated lipids and their potential significance.

Introduction

Brominated organic compounds are a diverse class of natural products, particularly abundant in marine environments. Marine organisms, such as sponges and algae, are known to produce a variety of brominated lipids, including fatty acids, which exhibit a range of biological activities. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects, making them of interest to the drug discovery and development community.

This compound shares structural similarities with common C17 polyunsaturated fatty acids, with the notable addition of a terminal bromine atom. The Z-configuration of the double bonds at positions 3, 6, and 9 is characteristic of certain essential fatty acids. The introduction of a bromine atom can significantly alter the molecule's physical, chemical, and biological properties.

Physicochemical Data

The fundamental properties of this compound are summarized below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 156559-07-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₂₉Br | [5] |

| Molecular Weight | 313.32 g/mol | [1][5] |

| Synonyms | (3Z,6Z,9Z)-17-Bromo-3,6,9-Heptadecatriene | [2] |

| Physical Description | Colourless Oil | - |

| Solubility | Chloroform, Dichloromethane, DMSO | - |

| Storage | 2-8°C, Protected from air and light | - |

Synthetic Applications

While the discovery of this compound as a natural product is not documented, it is referenced as a synthetic intermediate. One notable application is in the synthesis of isotope-labeled linolenic acid (specifically, Linolenic-1-¹³C Acid). In this context, the brominated heptadecatriene would likely serve as an alkylating agent to introduce the C17 chain onto a labeled carboxylate precursor.

Logical Workflow for Synthesis of Labeled Linolenic Acid

The following diagram illustrates a plausible synthetic pathway where this compound could be used.

Caption: Potential synthetic routes using this compound to produce ¹³C-labeled linolenic acid.

Broader Context and Future Directions

The absence of discovery literature for this compound suggests it may be a synthetically derived compound for specific research applications rather than a natural product. However, the study of brominated lipids from natural sources, particularly marine sponges, is an active area of research. These compounds have been found to possess interesting biological activities, including potential as enzyme inhibitors.

Further research could focus on:

-

Screening for Natural Occurrence: Investigating marine organisms, particularly those known to produce other brominated lipids, for the presence of this compound.

-

Biological Activity Profiling: Synthesizing the compound and screening it in a variety of biological assays to determine if it possesses any cytotoxic, antimicrobial, or other pharmacologically relevant activities.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with its non-brominated counterpart (linolenic acid) and other related brominated lipids to understand the role of the bromine atom and the polyunsaturated chain in any observed biological effects.

Conclusion

This compound is a compound primarily known through its availability from chemical suppliers as a synthetic intermediate. While its own discovery and biological profile are not detailed in the current scientific literature, its structure places it within the interesting class of brominated polyunsaturated lipids. Future research is needed to determine if this compound exists in nature and what, if any, biological activities it may possess. The potential for this and similar molecules to serve as leads in drug discovery remains an intriguing possibility.

References

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Synthetic Intermediate with No Known Natural Occurrence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a long-chain brominated triene. Extensive investigation of scientific literature and chemical databases reveals no evidence of its isolation from a natural source. All available information indicates that it is a synthetic compound, primarily utilized as an intermediate in the chemical synthesis of other complex molecules, particularly isotopically labeled fatty acids for metabolic research. This guide provides a comprehensive overview of its synthetic context and, due to the absence of natural occurrence data, explores the biological significance of the structurally related and naturally abundant alpha-linolenic acid.

Natural Occurrence: An Absence of Evidence

Despite searches for "this compound" and its chemical identifier (CAS Number: 156559-07-8) in natural product databases and the broader scientific literature, no instances of its isolation or identification from a natural source have been found. While marine organisms, particularly algae, are known to produce a variety of brominated lipids, this specific compound has not been reported as a metabolite. Non-brominated heptadecatrienes have been reported in plants like Echinacea purpurea, but this is a distinct compound.[1] Therefore, for the purposes of this technical guide, this compound is considered a synthetic molecule.

Synthetic Utility: An Intermediate in Isotope Labeling

The primary documented application of this compound is as an intermediate in the synthesis of isotopically labeled alpha-linolenic acid, such as ¹³C-labeled variants.[2] These labeled fatty acids are invaluable tools for researchers studying lipid metabolism, cellular signaling, and the fate of fatty acids in biological systems.[3][4]

The synthesis of such labeled compounds often involves the coupling of smaller, isotopically enriched fragments. A brominated hydrocarbon chain like this compound serves as a key building block in these multi-step synthetic pathways.

Hypothetical Synthetic Workflow

The following diagram illustrates a plausible, generalized workflow for the utilization of this compound in the synthesis of ¹³C-labeled alpha-linolenic acid. This is a conceptual representation and specific reaction conditions would vary.

Caption: Hypothetical workflow for synthesizing ¹³C-labeled α-linolenic acid.

Biological Context of a Structurally Related Natural Product: Alpha-Linolenic Acid

Given the synthetic nature of this compound, a discussion of its biological activity is not applicable. However, its unbrominated counterpart with a carboxyl group instead of the terminal bromine, alpha-linolenic acid (ALA), is an essential omega-3 fatty acid with significant and well-documented biological roles. Understanding the signaling pathways of ALA provides a relevant biological context for the class of molecules to which the subject of this guide belongs.

Alpha-linolenic acid is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ALA itself, as well as its derivatives, are involved in numerous signaling pathways, primarily those related to inflammation and metabolic regulation.

Key Signaling Pathways of Alpha-Linolenic Acid

ALA exerts its effects through various mechanisms, including the modulation of inflammatory pathways and the regulation of gene expression related to lipid metabolism.

One of the key anti-inflammatory mechanisms of ALA is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory states, NF-κB is activated, leading to the expression of pro-inflammatory genes. ALA can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators like nitric oxide.[5]

Furthermore, ALA can influence lipid metabolism by affecting the expression of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that regulate the synthesis of cholesterol and fatty acids.[6]

The following diagram illustrates a simplified overview of the anti-inflammatory signaling pathway modulated by alpha-linolenic acid.

Caption: Simplified anti-inflammatory signaling of α-linolenic acid via NF-κB.

Quantitative Data and Experimental Protocols

As this compound is not a known natural product, there is no quantitative data regarding its abundance in any natural source. Consequently, experimental protocols for its isolation and extraction from natural matrices are not applicable.

Conclusion

This compound is a synthetic compound of interest to synthetic chemists, particularly in the field of metabolic research where it serves as a precursor for isotopically labeled analogues of essential fatty acids. There is no scientific evidence to suggest that it occurs naturally. While the compound itself lacks a known biological role, its structural similarity to alpha-linolenic acid places it in a class of molecules with profound importance in human health and disease, particularly in the modulation of inflammatory and metabolic signaling pathways. Future research may uncover novel applications for this and similar synthetic brominated lipids in various scientific and therapeutic areas. The toxicology of brominated fatty acids has been a subject of study, particularly in the context of brominated vegetable oils, and has been shown to have potential adverse health effects in animal studies.[7][8][9][10]

References

- 1. Heptadecatriene | C17H30 | CID 19377911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 156559-07-8 - Coompo [coompo.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Health Insight - BVO (Brominated Vegetable Oil) | OpenOChem Learn [learn.openochem.org]

- 10. Brominated vegetable oil (bvo) | Center for Science in the Public Interest [cspi.org]

Prospective Biological Significance of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Research Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a halogenated polyunsaturated fatty acid that, to date, remains largely uncharacterized in the scientific literature regarding its biological significance. Its structural similarity to both bioactive linolenic acid derivatives and synthetically useful brominated lipids suggests a potential for interesting and therapeutically relevant activities. This whitepaper outlines a prospective research plan to elucidate the biological profile of this compound, proposing key experiments to investigate its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. Detailed hypothetical experimental protocols, data presentation formats, and logical workflows are provided to guide future research endeavors.

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. This compound represents a structurally intriguing molecule that merges the key features of α-linolenic acid, an essential omega-3 fatty acid with known anti-inflammatory and anti-cancer properties, and a terminal bromine atom, a halogen that can significantly alter a molecule's biological activity and metabolic stability. While this specific compound is commercially available as a synthetic intermediate, no studies have been published detailing its biological effects.

This document serves as a forward-looking technical guide, proposing a comprehensive research strategy to uncover the biological significance of this compound. We will draw parallels from the known bioactivities of related compounds, such as other brominated fatty acids and polyunsaturated fatty acids, to hypothesize potential mechanisms of action and to design a robust experimental plan.

Hypothetical Biological Activities and Rationale

Based on its chemical structure, we can postulate several potential biological activities for this compound:

-

Cytotoxic and Anti-neoplastic Effects: Polyunsaturated fatty acids, including α-linolenic acid, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] The introduction of a bromine atom could enhance this activity through various mechanisms, including increased cellular uptake or altered metabolism. A new polyunsaturated brominated fatty acid isolated from a marine sponge has shown moderate cytotoxicity against cultured cells.[4]

-

Anti-inflammatory Properties: Omega-3 fatty acids are well-documented for their anti-inflammatory effects, which are mediated through the modulation of signaling pathways involving prostaglandins (B1171923) and leukotrienes.[5][6] It is plausible that this compound could mimic or modulate these effects.

-

Enzyme Inhibition: Brominated fatty acids are known to act as inhibitors of enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolase.[7][8] The terminal bromine of the target compound could potentially interact with the active sites of various enzymes, leading to their inhibition.

Proposed Experimental Investigation

To systematically evaluate the biological significance of this compound, a tiered experimental approach is proposed.

Tier 1: In Vitro Screening for Cytotoxicity

The initial investigation should focus on assessing the compound's cytotoxic potential across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound or vehicle control (0.5% DMSO) for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Data Acquisition: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.7 |

| HCT116 | Colon Cancer | 12.5 |

| HeLa | Cervical Cancer | 35.1 |

Tier 2: Investigation of Anti-inflammatory Potential

Should the compound exhibit low cytotoxicity at certain concentrations, its anti-inflammatory properties can be investigated.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Data Acquisition: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

Data Presentation: Hypothetical Anti-inflammatory Data

| Compound Concentration (µM) | Hypothetical NO Production (% of Control) |

| Control (no LPS) | 5.2 |

| LPS (1 µg/mL) | 100 |

| 1 | 85.3 |

| 5 | 62.1 |

| 10 | 45.8 |

Tier 3: Enzyme Inhibition Assays

Based on the activities of other brominated fatty acids, investigating the inhibitory effect on key enzymes in fatty acid metabolism is warranted.

Experimental Protocol: 3-Ketoacyl-CoA Thiolase Inhibition Assay

-

Enzyme Source: Purified 3-ketoacyl-CoA thiolase from a commercial source or isolated from rat liver mitochondria.

-

Assay Principle: The activity of thiolase is measured spectrophotometrically by monitoring the decrease in absorbance at 303 nm due to the cleavage of the substrate acetoacetyl-CoA in the presence of Coenzyme A.

-

Assay Mixture: The reaction mixture contains potassium phosphate (B84403) buffer, Coenzyme A, and acetoacetyl-CoA.

-

Inhibition Study: The enzyme is pre-incubated with various concentrations of this compound for a defined period.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme (or substrate), and the change in absorbance is monitored over time.

-

Data Analysis: The initial reaction velocities are calculated, and the percentage of inhibition is determined relative to the vehicle control. The IC50 value is calculated from the dose-response curve.

Visualizing Proposed Workflows and Pathways

To clearly illustrate the proposed research plan and potential mechanisms, the following diagrams have been generated using Graphviz.

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

While this compound remains a molecule of unknown biological significance, its structural characteristics provide a strong rationale for its investigation as a potential therapeutic agent. The experimental workflows detailed in this whitepaper offer a clear and logical path forward for its initial characterization. Future research should build upon these foundational studies, exploring in vivo efficacy in animal models of cancer or inflammation, conducting detailed mechanistic studies to identify direct molecular targets, and performing structure-activity relationship (SAR) studies to optimize its potential therapeutic properties. The systematic evaluation of this and similar halogenated fatty acids may uncover novel pharmacological tools and lead candidates for drug development.

References

- 1. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytoprotective effects of α-linolenic acid, eicosapentaenoic acid, docosahexaenoic acid, oleic acid and α-tocopherol on 7-ketocholesterol – Induced oxiapoptophagy: Major roles of PI3-K / PDK-1 / Akt signaling pathway and glutathione peroxidase activity in cell rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyunsaturated fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. n-3 polyunsaturated fatty acids, inflammation, and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brominated vegetable oil myopathy: inhibition at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biochemical reagent (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, focusing on its core application as a synthetic intermediate in the preparation of advanced research tools. Due to the limited availability of data on the direct biological activity of this compound, this document will concentrate on its established role in chemical synthesis, particularly for isotope-labeled fatty acids used in metabolic research.

Chemical and Physical Properties

This compound is a halogenated organic compound classified as a lipid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 156559-07-8 | [1] |

| Molecular Formula | C₁₇H₂₉Br | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

| Alternate Names | (3Z,6Z,9Z)-17-Bromo-3,6,9-Heptadecatriene | [1] |

| Appearance | Not specified, likely an oil | |

| Solubility | Not specified, likely soluble in organic solvents | |

| Storage | For research use only. Not intended for diagnostic or therapeutic use.[1][2][3] |

Core Application: Intermediate in Isotope-Labeled Linolenic Acid Synthesis

The primary documented application of this compound is as a key intermediate in the chemical synthesis of isotope-labeled α-linolenic acid, such as ¹³C-labeled variants.[4] Isotope-labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems.

α-Linolenic acid is an essential omega-3 fatty acid that plays a crucial role in various physiological processes, including the modulation of PI3K/Akt signaling, and has been implicated in cardiovascular disease and cancer.[5] The ability to synthesize isotope-labeled versions of this fatty acid is critical for studying its metabolism, distribution, and mechanism of action in detail.

General Synthetic Strategy

While specific, detailed protocols for the synthesis of isotope-labeled linolenic acid using this compound are often proprietary or described in specialized literature, the general synthetic approach can be outlined. This typically involves the coupling of the bromo-heptadecatriene backbone with a labeled carboxylate precursor.

The following diagram illustrates a conceptual workflow for the synthesis of a terminally ¹³C-labeled linolenic acid, where a compound like this compound would serve as a crucial building block.

Experimental Protocols

Disclaimer: This is a generalized, hypothetical protocol and should be adapted and optimized by qualified chemists. Appropriate safety precautions must be taken when handling all chemical reagents.

Objective: To perform a coupling reaction using this compound to form a new carbon-carbon bond.

Materials:

-

This compound

-

A suitable organometallic reagent (e.g., a Grignard reagent or an organolithium compound)

-

Anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran)

-

A suitable catalyst (if required, e.g., a copper salt for Gilman coupling)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).

-

Addition of Reagents: The this compound, dissolved in the anhydrous solvent, is added to the reaction flask via syringe.

-

Cooling: The reaction mixture is cooled to an appropriate temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity.

-

Addition of the Organometallic Reagent: The organometallic reagent is added dropwise to the stirred solution. The reaction is monitored for any color changes or exotherms.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at low temperature.

-

Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Biochemical Significance and Future Directions

While this compound itself is not known to have direct, significant biological activity, its role in enabling cutting-edge biochemical research is clear. The synthesis of isotope-labeled fatty acids allows for detailed investigation into:

-

Metabolic Flux Analysis: Quantifying the flow of metabolites through biochemical pathways.

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of fatty acids and their derivatives.

-

Enzyme Mechanism Studies: Elucidating the mechanisms of enzymes involved in fatty acid metabolism, such as lipoxygenases.

-

Lipidomics: Comprehensive analysis of lipids in biological systems.

Future research may explore the potential for this and similar halogenated fatty acid analogs to act as probes or inhibitors of enzymes involved in lipid signaling and metabolism. However, at present, its primary value remains as a specialized chemical building block.

Conclusion

This compound is a valuable biochemical reagent for advanced research applications. Its utility lies not in its direct biological effects, but in its role as a synthetic intermediate for producing sophisticated research tools like isotope-labeled α-linolenic acid. Understanding its chemical properties and synthetic applications is crucial for researchers in the fields of metabolism, lipidomics, and drug development who rely on tracer studies to advance their scientific inquiries. This guide provides a foundational understanding of this compound's established role and the technical considerations for its use in a synthetic context.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid and their [1-(13)C] all-cis isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene

This technical guide provides a comprehensive overview of the core characteristics of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, catering to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published data on this specific compound, this guide synthesizes known information from chemical suppliers and proposes plausible experimental methodologies based on the synthesis of structurally related molecules.

Core Chemical and Physical Properties

This compound is a polyunsaturated fatty acid derivative. Basic identifying and physical information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 156559-07-8 | [1] |

| Molecular Formula | C₁₇H₂₉Br | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

| Physical Description | Colorless Oil | [2] |

| Solubility | Chloroform, Dichloromethane, DMSO | [2] |

| Storage Conditions | Store at 2-8°C, protected from air and light | [2] |

Applications in Research

Currently, this compound is primarily utilized as an intermediate in the synthesis of other complex molecules. Notably, it serves as a precursor for the creation of isotope-labeled Linolenic-1-¹³C Acid, an essential fatty acid crucial for various biological studies.[2] It is also classified as a biochemical reagent that can be used as a biological material or organic compound for life science-related research.

Proposed Synthesis Protocol

One potential strategy could start from a commercially available C17 triene alcohol, followed by bromination. The following is a generalized, hypothetical protocol:

Materials:

-

(Z,Z,Z)-Heptadeca-3,6,9-trien-1-ol

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (Z,Z,Z)-Heptadeca-3,6,9-trien-1-ol in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine and carbon tetrabromide to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

Biological Activity and Signaling Pathways

To date, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. General studies on brominated fatty acids have indicated potential toxic effects, including impacts on the heart and liver in animal models. However, these findings are not specific to the title compound and should be interpreted with caution. Further research is required to elucidate any potential biological roles or mechanisms of action for this compound.

References

Methodological & Application

Synthese von Isotopen-markierter Linolensäure-1-13C unter Verwendung von (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Isotopen-markierte Verbindungen sind unverzichtbare Werkzeuge in der modernen biochemischen und pharmazeutischen Forschung. Die spezifische Markierung von Molekülen wie Fettsäuren mit stabilen Isotopen, beispielsweise Kohlenstoff-13 (¹³C), ermöglicht die Verfolgung ihres Stoffwechsels, die Aufklärung von Biosynthesewegen und die Untersuchung von Wirkstoffinteraktionen in vivo und in vitro.[1][2] Linolensäure, eine essentielle Omega-3-Fettsäure, spielt eine entscheidende Rolle bei vielen physiologischen Prozessen, und ihre ¹³C-markierten Analoga sind für die Untersuchung von Lipidstoffwechselstörungen und die Entwicklung neuer Therapeutika von großem Interesse.

Diese Anwendungsbeschreibung detailliert zwei Protokolle zur Synthese von Linolensäure-1-¹³C aus (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien. Die vorgestellten Methoden umfassen die Carboxylierung eines Grignard-Reagenzes mit ¹³CO₂ und eine alternative Route über ein Nitril-Intermediat, die beide eine hohe Isotopenreinheit des Endprodukts gewährleisten.

Anwendungsbereiche

Die synthetisierte Linolensäure-1-¹³C kann in einer Vielzahl von Forschungsanwendungen eingesetzt werden:

-

Metabolische Flux-Analyse: Verfolgung des Einbaus von Linolensäure in komplexe Lipide wie Triglyceride und Phospholipide.[1]

-

Studien zum Fettsäurestoffwechsel: Untersuchung der Desaturierungs- und Elongationswege von Omega-3-Fettsäuren.

-

Wirkstoff-Screening: Bewertung der Auswirkungen von pharmazeutischen Wirkstoffen auf den Lipidstoffwechsel.

-

Charakterisierung von Enzymen: Untersuchung der Substratspezifität und des Katalysemechanismus von Enzymen, die am Fettsäuremetabolismus beteiligt sind.

-

NMR-basierte Metabolomik: Als interner Standard oder Tracer in komplexen biologischen Proben.

Quantitative Synthesedaten

Die folgende Tabelle fasst die erwarteten quantitativen Daten für die beiden Syntheseprotokolle zusammen.

| Parameter | Methode 1: Grignard-Reaktion | Methode 2: Nitril-Synthese |

| Ausgangsmaterial | (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien | (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien |

| Reagenz für ¹³C-Einbau | ¹³CO₂ (Gas) | K¹³CN |

| Erwartete Ausbeute | 65-75 % | 70-80 % |

| Isotopische Reinheit | > 98 % ¹³C | > 98 % ¹³C |

| Chemische Reinheit | > 97 % (nach Reinigung) | > 97 % (nach Reinigung) |

Experimentelle Protokolle

Methode 1: Synthese über Grignard-Reaktion und Carboxylierung mit ¹³CO₂

Dieses Protokoll beschreibt die Bildung eines Grignard-Reagenzes aus (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien und dessen anschließende Reaktion mit ¹³CO₂ zur Einführung der ¹³C-markierten Carboxylgruppe.

Materialien:

-

(Z,Z,Z)-17-Brom-3,6,9-heptadecatrien

-

Magnesiumspäne (aktiviert)

-

Wasserfreies Tetrahydrofuran (THF)

-

Iod (ein kleiner Kristall zur Aktivierung)

-

¹³CO₂-Gas (in einem Gaszylinder)

-

Wasserfreie Diethylether

-

Salzsäure (1 M)

-

Gesättigte Natriumchloridlösung

-

Wasserfreies Natriumsulfat

-

Silicagel für die Säulenchromatographie

-

Hexan und Ethylacetat (HPLC-Qualität)

Protokoll:

-

Herstellung des Grignard-Reagenzes:

-

In einem ausgeflammten und mit Argon gespülten Dreihalskolben werden Magnesiumspäne und ein kleiner Iodkristall in wasserfreiem THF vorgelegt.

-

Eine Lösung von (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien in wasserfreiem THF wird langsam zugetropft. Die Reaktion wird durch leichtes Erwärmen initiiert, was durch das Verschwinden der braunen Iodfarbe und eine exotherme Reaktion angezeigt wird.

-

Nach vollständiger Zugabe wird die Mischung für 2 Stunden bei Raumtemperatur gerührt, um die vollständige Bildung des Grignard-Reagenzes sicherzustellen.

-

-

Carboxylierung mit ¹³CO₂:

-

Der Kolben mit der Grignard-Lösung wird in einem Trockeneis/Aceton-Bad auf -78 °C abgekühlt.

-

Ein Ballon, gefüllt mit ¹³CO₂-Gas, wird an den Kolben angeschlossen, und das Gas wird langsam durch die gerührte Lösung geleitet. Alternativ kann das ¹³CO₂-Gas direkt aus einem Zylinder eingeleitet werden.

-

Nachdem das ¹³CO₂ zugegeben wurde, lässt man die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rührt über Nacht.

-

-

Aufarbeitung und Reinigung:

-

Die Reaktionsmischung wird vorsichtig mit 1 M Salzsäure hydrolysiert, bis die wässrige Phase sauer ist (pH 1-2).

-

Die organische Phase wird abgetrennt, und die wässrige Phase wird dreimal mit Diethylether extrahiert.

-

Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

-

Der Rohprodukt wird mittels Säulenchromatographie auf Silicagel (Laufmittel: Hexan/Ethylacetat-Gradient) gereinigt, um die reine Linolensäure-1-¹³C zu erhalten.

-

Methode 2: Synthese über Nitril-Zwischenstufe

Diese alternative Methode nutzt die Reaktion des Bromids mit Kaliumcyanid-¹³C, gefolgt von der Hydrolyse des resultierenden Nitrils zur Carbonsäure.[1]

Materialien:

-

(Z,Z,Z)-17-Brom-3,6,9-heptadecatrien

-

Kaliumcyanid-¹³C (K¹³CN)

-

Wasserfreies Dimethylsulfoxid (DMSO)

-

Kaliumhydroxid

-

Ethanol

-

Wasser

-

Salzsäure (konzentriert)

-

Diethylether

-

Gesättigte Natriumchloridlösung

-

Wasserfreies Natriumsulfat

-

Silicagel und Lösungsmittel für die Chromatographie (wie in Methode 1)

Protokoll:

-

Synthese des ¹³C-markierten Nitrils:

-

In einem Rundkolben werden (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien und K¹³CN in wasserfreiem DMSO gelöst.

-

Die Reaktionsmischung wird unter Argon-Atmosphäre bei 60-70 °C für 12-18 Stunden gerührt.

-

Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mehrmals mit Diethylether extrahiert.

-

Die vereinigten organischen Phasen werden mit Wasser und gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohnitril wird ohne weitere Reinigung im nächsten Schritt eingesetzt.

-

-

Hydrolyse des Nitrils:

-

Das rohe Nitril wird in einer Mischung aus Ethanol und einer wässrigen Lösung von Kaliumhydroxid gelöst.

-

Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt, bis die Hydrolyse vollständig ist (kann mittels DC oder GC-MS überwacht werden).

-

Nach dem Abkühlen wird der Ethanol im Vakuum entfernt.

-

Der wässrige Rückstand wird mit Diethylether gewaschen, um nicht-saure Verunreinigungen zu entfernen.

-

Die wässrige Phase wird mit konzentrierter Salzsäure vorsichtig angesäuert, woraufhin die Carbonsäure ausfällt oder als Öl abscheidet.

-

-

Aufarbeitung und Reinigung:

-

Die angesäuerte wässrige Lösung wird mehrmals mit Diethylether extrahiert.

-

Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird entfernt.

-

Die Reinigung des Rohprodukts erfolgt wie in Methode 1 beschrieben durch Säulenchromatographie.

-

Charakterisierung des Endprodukts

Die Identität und Reinheit der synthetisierten Linolensäure-1-¹³C sollte durch Standard-analytische Methoden bestätigt werden.

-

Massenspektrometrie (MS): Die Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) im negativen Modus sollte ein [M-H]⁻-Ion bei m/z = 278 zeigen, was einem Massen-Shift von +1 im Vergleich zur unmarkierten Linolensäure (m/z = 277) entspricht.

-

Kernspinresonanzspektroskopie (NMR):

-

¹H-NMR: Das Spektrum sollte mit dem der unmarkierten Linolensäure identisch sein, da keine Protonen verändert wurden.

-

¹³C-NMR: Das Spektrum zeigt ein stark hervorgehobenes Signal für das Carboxyl-Kohlenstoffatom (C1) bei ca. 180 ppm. Die Kopplung dieses ¹³C-Kerns mit benachbarten Protonen (falls vorhanden) kann zusätzliche strukturelle Informationen liefern.

-

Visualisierungen

Synthese-Workflow: Methode 1 (Grignard-Reaktion)

Abbildung 1: Schematischer Workflow der Synthese von Linolensäure-1-¹³C via Grignard-Reaktion.

Synthese-Workflow: Methode 2 (Nitril-Synthese)

References

Application Notes and Protocols: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a Sulfonylation Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated long-chain bromoalkene.[1][2] Its structure, featuring multiple double bonds and a terminal bromine atom, presents a unique scaffold for chemical modification. This document outlines the potential application of this compound as a precursor for the synthesis of novel sulfonated lipids. Sulfonated lipids are of significant interest in biomedical research and drug development due to their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties.[3][4]

The introduction of a sulfonate group can significantly alter the physicochemical properties of the parent molecule, enhancing its water solubility and potential for interaction with biological targets. This protocol provides a hypothetical, yet chemically plausible, method for the sulfonylation of this compound via a free-radical addition mechanism.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉Br | [2] |

| Molecular Weight | 313.32 g/mol | [2] |

| CAS Number | 156559-07-8 | [2] |

| Appearance | Colorless Oil (Predicted) | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane (B109758). | |

| Storage | Store at -20°C, protected from light and air. |

Proposed Application: Synthesis of a Novel Sulfonated Lipid

The presence of multiple double bonds in this compound makes it a suitable substrate for radical addition reactions. A proposed application is its use in the synthesis of a novel sulfonated lipid, which could be investigated for various biological activities. The terminal bromine atom offers a handle for further functionalization post-sulfonylation.

Experimental Protocol: Radical-Initiated Sulfonylation

This protocol describes a hypothetical procedure for the sulfonylation of this compound using sodium bisulfite in the presence of a radical initiator. This method is adapted from general procedures for the sulfonylation of alkenes.

4.1. Materials and Reagents

-

This compound

-

Sodium bisulfite (NaHSO₃)

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) or other suitable radical initiator

-

Water, deionized

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Infrared spectrometer

4.3. Reaction Procedure

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

-

Add sodium bisulfite (1.5 eq) to the solution and stir until dissolved.

-

Add the radical initiator, AAPH (0.1 eq), to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.4. Purification

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired sulfonated product.

Expected Data and Characterization

The successful synthesis of the sulfonated product would be confirmed by standard analytical techniques. Expected data is summarized in Table 2.

| Analysis | Expected Result |

| ¹H NMR | Appearance of new signals corresponding to protons adjacent to the sulfonate group. |

| ¹³C NMR | Appearance of a new carbon signal in the region of 50-60 ppm for the carbon attached to the sulfur atom. |

| Mass Spec (ESI-) | A molecular ion peak corresponding to the mass of the sulfonated product. |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonate group around 1200 cm⁻¹ and 1050 cm⁻¹. |

| Yield | 40-60% (predicted) |

| Purity (by HPLC) | >95% after purification |

Visualization of Workflow and Potential Biological Relevance

6.1. Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification process.

Caption: Synthetic and purification workflow.

6.2. Potential Signaling Pathway Involvement

Sulfonated lipids have been shown to modulate various signaling pathways. While the specific activity of the product synthesized here is unknown, it could potentially interact with pathways involved in inflammation or cell proliferation, similar to other known sulfolipids.[3] The diagram below represents a generalized signaling cascade that could be influenced by a bioactive sulfonated lipid.

Caption: Generalized cell signaling pathway.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is for research use only and not for human or veterinary use.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This document provides a framework for the utilization of this compound as a sulfonylation reagent to generate novel sulfonated lipids. The proposed protocol, based on established radical addition chemistry, offers a viable route to these potentially bioactive molecules. Further research will be required to optimize the reaction conditions and to fully characterize the resulting products and their biological activities.

References

Application Notes and Protocols for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, a specialized lipid building block. The protocols outlined below are based on established synthetic methodologies for structurally related polyunsaturated compounds and are intended to serve as a detailed guide for researchers in organic synthesis and drug development.

Chemical Properties and Data

This compound is a long-chain polyunsaturated bromoalkane. Its structure, featuring a terminal bromine and a (Z,Z,Z)-triene system, makes it a valuable intermediate for the synthesis of complex lipids, including isotopically labeled fatty acids for metabolic studies.

| Property | Value | Reference |

| CAS Number | 156559-07-8 | [1] |

| Molecular Formula | C₁₇H₂₉Br | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

| Appearance | Colorless Oil (Predicted) | |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, chloroform, dichloromethane) | |

| Storage | Store at 2-8°C, protected from air and light |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step pathway involving the stereoselective formation of the three (Z)-double bonds. A convergent approach utilizing a Wittig reaction between a C9 aldehyde and a C8 phosphonium (B103445) ylide is a highly effective strategy.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (3Z,6Z)-Nona-3,6-dienal (C9 Aldehyde)

This protocol is adapted from established methods for the synthesis of similar unsaturated aldehydes.[2]

-

Preparation of (Z)-pent-2-enyltriphenylphosphonium bromide:

-

(Z)-1-Bromopent-2-ene is reacted with triphenylphosphine in a suitable solvent like acetonitrile (B52724) to form the corresponding phosphonium salt.

-

-

Generation of the Ylide:

-

The phosphonium salt is suspended in dry tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon).

-

A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the unstabilized ylide. Unstabilized ylides favor the formation of (Z)-alkenes.[3][4][5]

-

-

Wittig Reaction with Propanal:

-

Freshly distilled propanal, dissolved in dry THF, is slowly added to the ylide solution at -78 °C.

-

The reaction mixture is stirred for 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

-

Workup and Purification:

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, containing the desired (3Z,6Z)-nona-3,6-dienal and triphenylphosphine oxide, is purified by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of the C17 Triene Alcohol via Wittig Reaction

-

Preparation of the C8 Phosphonium Ylide:

-

A suitable 8-carbon chain with a terminal protected alcohol and a terminal bromide is required. For instance, 8-bromooctan-1-ol can be used as a starting material. The hydroxyl group is protected (e.g., as a silyl (B83357) ether) before forming the phosphonium salt.

-

The protected 8-bromooctanol is then reacted with triphenylphosphine to yield the phosphonium salt.

-

The corresponding ylide is generated in situ using a strong base like n-BuLi in dry THF at low temperature.

-

-

Wittig Reaction:

-

The (3Z,6Z)-nona-3,6-dienal from Step 1 is dissolved in dry THF and added to the C8 phosphonium ylide solution at -78 °C.

-

The reaction is stirred and allowed to warm to room temperature, analogous to the previous Wittig reaction. The use of a non-stabilized ylide is expected to yield the (Z)-isomer for the newly formed double bond.

-

-

Deprotection and Bromination:

-

The protecting group on the terminal alcohol of the C17 chain is removed (e.g., using tetrabutylammonium (B224687) fluoride (B91410) for a silyl ether).

-

The resulting (Z,Z,Z)-heptadeca-3,6,9-trien-1-ol is then converted to the target bromide. Standard bromination methods for primary alcohols, such as reaction with phosphorus tribromide (PBr₃) in diethyl ether, can be employed.

-

Application in the Synthesis of Isotopically Labeled Linolenic Acid

This compound is a key intermediate for the synthesis of α-linolenic acid labeled at the C1 position, for example, with ¹³C. This is highly valuable for metabolic research and drug development studies.

Proposed Synthetic Pathway

Caption: Synthesis of α-Linolenic Acid-1-¹³C.

Experimental Protocol

This protocol is based on general procedures for the synthesis of isotopically labeled fatty acids via Grignard carboxylation.[6]

-

Grignard Reagent Formation:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

-

A solution of this compound in dry THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

-

The mixture is stirred at room temperature until the magnesium is consumed, yielding the Grignard reagent, (Z,Z,Z)-heptadeca-3,6,9-trienylmagnesium bromide.

-

-

Carboxylation with ¹³CO₂:

-

The Grignard solution is cooled to -78 °C.

-

Isotopically labeled carbon dioxide (¹³CO₂) gas is bubbled through the solution, or the solution is added to a flask containing solid ¹³CO₂ (dry ice).

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude ¹³C-labeled α-linolenic acid is purified by an appropriate method, such as column chromatography or preparative HPLC.

-

Quantitative Data (Predicted/Exemplary)

The following table presents expected yields for the key synthetic steps, based on literature values for similar reactions. Actual yields may vary depending on experimental conditions.

| Step | Reaction | Reagents | Expected Yield (%) |

| 1 | Wittig Olefination (C9 Aldehyde) | (Z)-pent-2-enyltriphenylphosphonium bromide, n-BuLi, propanal | 60-75 |

| 2 | Wittig Olefination (C17 Triene) | C8-phosphonium ylide, (3Z,6Z)-nona-3,6-dienal | 50-65 |

| 3 | Alcohol Bromination | PBr₃, Et₂O | 80-90 |

| 4 | Grignard Carboxylation | Mg, ¹³CO₂ | 70-85 |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols detailed herein provide a robust framework for its preparation and subsequent use in the synthesis of complex molecules such as isotopically labeled α-linolenic acid. These methods are of significant interest to researchers in the fields of lipid chemistry, metabolic studies, and drug development, enabling the creation of sophisticated molecular probes and bioactive compounds.

References

Application Notes and Protocols: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene in Drug Discovery

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a synthetic intermediate and a biochemical reagent with potential, yet largely unexplored, applications in the field of drug discovery.[1] This document aims to provide a foundational understanding of its relevance, drawing from the broader context of related chemical classes, and to outline the necessary experimental framework to elucidate its therapeutic potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉Br | [2] |

| Molecular Weight | 313.32 g/mol | [2] |

| CAS Number | 156559-07-8 | [2] |

| Alternate Names | (3Z,6Z,9Z)-17-Bromo-3,6,9-Heptadecatriene | [2] |

| Physical Description | Colourless Oil | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

| Storage | 2-8°C, Protected from air and light | [1] |

Potential Applications in Drug Discovery

While direct evidence for the pharmacological activity of this compound is not currently available in published literature, its structural features suggest several avenues for investigation. As a polyunsaturated aliphatic chain with a terminal bromine atom, it belongs to the classes of polyacetylenes and brominated fatty acid analogs, which are known to possess diverse biological activities.

2.1. As a Precursor for Bioactive Lipids:

The primary documented application of this compound is as an intermediate in the synthesis of isotope-labeled linolenic acid.[1] This highlights its utility in creating modified lipids. Such modifications can be leveraged to:

-

Develop Probes for Studying Lipid Metabolism: Isotope labeling allows for the tracing of metabolic pathways, providing insights into the roles of essential fatty acids in health and disease.

-

Synthesize Novel Fatty Acid Analogs: The bromo-functionalization offers a reactive handle for further chemical modifications, enabling the generation of a library of novel lipid-based drug candidates.

2.2. Potential as a Bioactive Molecule:

Drawing parallels from the broader class of polyacetylenes and brominated compounds, this compound itself, or its derivatives, could be investigated for a range of therapeutic applications.

Proposed Experimental Protocols for Elucidating Biological Activity

To assess the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols outline key initial steps.

3.1. General Workflow for Initial Screening:

The following diagram illustrates a typical workflow for the initial screening of a novel compound for biological activity.

Caption: General workflow for initial drug discovery screening.

3.2. Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and normal cell lines.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Selected cell lines (e.g., HeLa, A549, MCF-7, and a non-cancerous line like HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways for Investigation

Given the structural similarity to fatty acids, this compound or its metabolites could potentially interact with pathways involved in lipid signaling and metabolism. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: Hypothetical signaling pathways for a bioactive lipid.